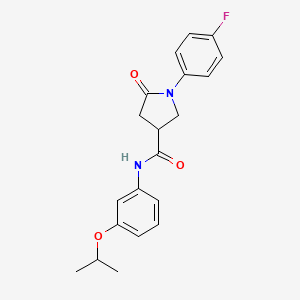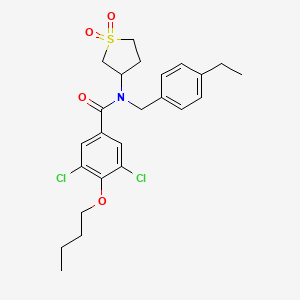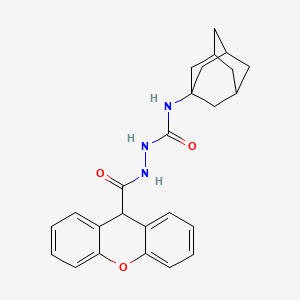
1-(4-fluorophenyl)-N-(3-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-(4-fluorophenyl)-N-(3-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as Fipronil, is a phenylpyrazole insecticide that was first introduced in 1996. It is widely used in agriculture to control pests, such as ants, termites, cockroaches, and fleas, and has also been used in veterinary medicine to control parasites on pets and livestock. The chemical structure of Fipronil is unique, and its mode of action is different from other insecticides.
作用机制
Fipronil acts by blocking the GABA-gated chloride channels in the insect nervous system, leading to hyperexcitation and death. It is highly selective for insects and has a low toxicity to mammals. Fipronil has a long residual activity, which makes it effective for controlling pests over an extended period.
Biochemical and Physiological Effects
Fipronil has been shown to affect the metabolism and reproductive system of insects. It inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Fipronil also affects the reproductive system of insects by reducing the fecundity and fertility of female insects.
实验室实验的优点和局限性
Fipronil has several advantages for laboratory experiments, including its high efficacy against a wide range of pests, its low toxicity to mammals, and its long residual activity. However, it also has some limitations, such as its high cost, its potential for environmental contamination, and its potential for resistance development in target pests.
未来方向
There are several future directions for the research on Fipronil. One area of research is the development of new formulations and delivery systems for Fipronil to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential use of Fipronil in the treatment of other diseases, such as leishmaniasis and dengue fever. Finally, there is a need for further research on the mechanisms of resistance development in target pests and the development of strategies to manage resistance.
科学研究应用
Fipronil has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has also been studied for its potential use in the treatment of diseases, such as malaria and Chagas disease. Fipronil has been shown to have a high efficacy against the malaria vector Anopheles gambiae and the Chagas disease vector Rhodnius prolixus.
属性
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(2)26-18-5-3-4-16(11-18)22-20(25)14-10-19(24)23(12-14)17-8-6-15(21)7-9-17/h3-9,11,13-14H,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJJOYMRUCPRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4113883.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4113893.png)
![4-chloro-3-(4-morpholinylsulfonyl)-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4113896.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4113901.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4113910.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4113921.png)

![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4113944.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4113956.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide](/img/structure/B4113961.png)
![isopropyl 3-({[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113969.png)
![N-{1-[4-allyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4113974.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4113984.png)